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molecular formula C11H13F3O2 B6332819 (4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol CAS No. 1215118-92-5

(4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol

Cat. No. B6332819
M. Wt: 234.21 g/mol
InChI Key: BOYONATXSZSGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108969B2

Procedure details

To a cooled (−78° C.) solution of 4-isopropoxy-3-(trifluoromethyl)benzoate (13.1 mmol) in DCM (85 mL) under nitrogen was added 2.0 M solution of LAH (19.0 mmol) by a syringe. The reaction was allowed to return to room temperature and stirred for 16 h. The reaction was cooled to 0° C. and quenched with water (0.95 mL) and 10% NaOH (aq) (1.90 mL). The mixture was filtered through Celite®. The filtrate was concentrated under vacuum to give the title compound as an oil (11.27 mmol). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.27 (d, J=6.06 Hz, 6H), 4.46 (d, J=5.81 Hz, 2H), 4.75 (septet, J=6.02 Hz, 1H), 5.20 (t, J=5.75 Hz, 1H), 7.23 (d, J=8.46 Hz, 1H), 7.47-7.56 (m, 2H).
Name
4-isopropoxy-3-(trifluoromethyl)benzoate
Quantity
13.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
19 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([O-])=[O:10])=[CH:7][C:6]=1[C:14]([F:17])([F:16])[F:15])([CH3:3])[CH3:2].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C(Cl)Cl>[CH:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([CH2:9][OH:10])=[CH:7][C:6]=1[C:14]([F:15])([F:16])[F:17])([CH3:3])[CH3:2] |f:1.2.3.4.5.6|

Inputs

Step One
Name
4-isopropoxy-3-(trifluoromethyl)benzoate
Quantity
13.1 mmol
Type
reactant
Smiles
C(C)(C)OC1=C(C=C(C(=O)[O-])C=C1)C(F)(F)F
Name
Quantity
85 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
19 mmol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to return to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with water (0.95 mL) and 10% NaOH (aq) (1.90 mL)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)OC1=C(C=C(C=C1)CO)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.27 mmol
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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